molecular formula C13H12N4O2S B294287 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294287
M. Wt: 288.33 g/mol
InChI Key: ZIQCYFSDHFDNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, and its unique chemical structure has made it an attractive target for researchers looking to develop new drugs and therapies.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. This compound has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs and therapies.
Biochemical and Physiological Effects:
Studies have shown that 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potency, selectivity, and ability to target specific enzymes and proteins. However, the limitations of using this compound in lab experiments include its complex synthesis method, high cost, and potential toxicity.

Future Directions

There are several future directions for the study of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its mechanism of action, the development of new synthesis methods, and the exploration of its potential applications in the treatment of other diseases. Additionally, the use of this compound in combination with other drugs and therapies may also be explored to enhance its efficacy and reduce potential toxicity.

Synthesis Methods

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through a reaction between 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid and 3-ethyl-1,2,4-triazolyl-5-thiol in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

The unique chemical structure of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has made it an attractive target for researchers in the field of medicinal chemistry. This compound has been studied extensively for its potential applications in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12N4O2S/c1-2-11-14-15-13-17(11)16-12(20-13)10-7-18-8-5-3-4-6-9(8)19-10/h3-6,10H,2,7H2,1H3

InChI Key

ZIQCYFSDHFDNHH-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3COC4=CC=CC=C4O3

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3COC4=CC=CC=C4O3

Origin of Product

United States

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